Cas no 64768-20-3 (2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose)

2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose is a protected derivative of D-glucose, where hydroxyl groups are selectively benzoylated to enhance stability and reactivity for synthetic applications. This compound serves as a key intermediate in carbohydrate chemistry, particularly in glycosylation reactions, where the benzoyl groups act as protective moieties, enabling precise control over stereochemistry. Its crystalline form ensures high purity, making it suitable for demanding synthetic protocols. The β-configuration is retained, facilitating the synthesis of β-linked oligosaccharides and glycoconjugates. Its utility extends to pharmaceutical research, where it aids in the development of glycosylated bioactive molecules. Handling requires standard precautions for benzoylated compounds.
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose structure
64768-20-3 structure
商品名:2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose
CAS番号:64768-20-3
MF:C34H28O10
メガワット:596.5801
MDL:MFCD09264713
CID:502820
PubChem ID:87577701

2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose 化学的及び物理的性質

名前と識別子

    • 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose
    • 2,3,4,6-Tetra-O-benzoyl-D-glucopyranose
    • 2,3,4,6-TETRA-O-BENZYL-D-GLUCOPYRANOSE
    • b-D-Glucopyranose,2,3,4,6-tetrabenzoate
    • 2,3,4,6-TETRA-O-BENZYL-D-GLUCOPYRANOSIDE
    • CT0265
    • 2,3,4,6-Tetrabenzoyl-D-glucopyranose
    • D-Glucopyranose 2,3,4,6-tetrabenzoate
    • T2020
    • 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose
    • MDL: MFCD09264713
    • インチ: 1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29-,34?/m1/s1
    • InChIKey: FCDYAJBVISGNLC-RIKJQNKOSA-N
    • ほほえんだ: O1C([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)O[H]

計算された属性

  • せいみつぶんしりょう: 596.16800
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 10
  • 重原子数: 44
  • 回転可能化学結合数: 13
  • 複雑さ: 959
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 135

じっけんとくせい

  • 色と性状: 白色レンズ粉末。
  • ゆうかいてん: 120.0 to 124.0 deg-C
  • PSA: 134.66000
  • LogP: 4.23740
  • ようかいせい: まだ確定していません。

2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose セキュリティ情報

  • WGKドイツ:3
  • 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)

2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D961104-1g
b-D-Glucopyranose, 2,3,4,6-tetrabenzoate
64768-20-3 90.0%
1g
$280 2024-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T2020-250mg
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose
64768-20-3 90.0%(LC)
250mg
¥605.0 2022-06-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R013596-250mg
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose
64768-20-3 90%
250mg
¥632 2024-05-22
eNovation Chemicals LLC
D961104-250mg
b-D-Glucopyranose, 2,3,4,6-tetrabenzoate
64768-20-3 90.0%
250mg
$150 2024-06-06
Alichem
A119001219-5g
2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose
64768-20-3 95%
5g
$891.00 2023-09-01
TRC
T284285-100mg
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose
64768-20-3
100mg
$133.00 2023-05-17
Chemenu
CM100835-5g
b-D-Glucopyranose,2,3,4,6-tetrabenzoate
64768-20-3 95%
5g
$*** 2023-05-29
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68358-100mg
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose
64768-20-3 98%
100mg
¥408.00 2022-04-26
Chemenu
CM100835-5g
b-D-Glucopyranose,2,3,4,6-tetrabenzoate
64768-20-3 95%
5g
$833 2021-06-15
SHENG KE LU SI SHENG WU JI SHU
sc-288397A-1 g
2,3,4,6-Tetra-O-benzoyl-D-glucopyranose,
64768-20-3
1g
¥4,122.00 2023-07-10

2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose 関連文献

2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranoseに関する追加情報

Introduction to 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose (CAS No: 64768-20-3)

2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose, with the chemical formula C34H26O14, is a well-documented derivative of glucose that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound is characterized by the presence of four benzoyl groups strategically attached to the hydroxyl positions of the glucose molecule. The systematic name underscores its structural complexity and highlights its utility as a versatile intermediate in synthetic chemistry. As per its CAS number 64768-20-3, it is a reference identifier that ensures consistency in scientific literature and industrial applications.

The synthesis and application of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose have been extensively explored due to its role as a protecting group in carbohydrate chemistry. The benzoylation process enhances the stability of the glucose ring against hydrolysis and oxidation, making it an invaluable tool in multi-step synthetic pathways. This compound is particularly useful in the preparation of glycosides and other carbohydrate-based molecules, where selective protection and deprotection are critical.

In recent years, advancements in glycobiology have further highlighted the importance of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose. Glycans, which are complex carbohydrate structures attached to proteins or lipids, play pivotal roles in cellular communication and recognition processes. The ability to modify and study these structures has opened new avenues in drug discovery and diagnostics. Researchers have leveraged 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose as a precursor in synthesizing glycan mimetics that can interact with specific biological targets. These mimetics are being investigated for their potential in modulating immune responses and inhibiting pathogenic interactions.

The structural integrity provided by the benzoyl groups also makes 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose a valuable candidate for studying enzyme mechanisms involving glycosidases. These enzymes are crucial for breaking down glycans and have been implicated in various diseases. By using this derivative as a substrate or inhibitor, scientists can gain insights into the catalytic processes and substrate specificity of glycosidases. Such studies contribute to the development of enzyme inhibitors for therapeutic purposes.

Moreover, the pharmaceutical industry has shown interest in 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose due to its potential as a building block for novel drug candidates. The glucopyranose core is a common motif in many bioactive molecules. Functionalized derivatives like this one can be further modified to create complex structures with desired pharmacological properties. For instance, researchers have explored its use in developing antiviral agents by incorporating it into sugar-based inhibitors that target viral enzymes.

Recent studies have also demonstrated the role of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose in materials science. Its ability to form stable crystalline structures has been exploited in creating novel polymers and coatings with enhanced mechanical and chemical resistance. These materials find applications in various industries where durability and stability are paramount.

The chemical properties of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose make it an excellent candidate for studying host-guest interactions using molecular recognition principles. The hydrophobic nature of the benzoyl groups allows it to interact with hydrophobic pockets in biological targets while maintaining solubility due to the polar glucose backbone. This balance has been utilized in designing molecular containers that can encapsulate small molecules or catalysts for controlled release applications.

In conclusion,2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose (CAS No: 64768-20-3) is a multifaceted compound with broad applications across chemistry and biology. Its utility as a protecting group、glycan precursor、enzyme inhibitor、drug candidate,and material component underscores its significance in modern scientific research. As our understanding of glycobiology advances,the demand for well-characterized derivatives like this one is expected to grow,further solidifying its role as an indispensable tool in both academic and industrial settings.

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